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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)butan-2-one

CAS No.: 3506-72-7

Cat. No.: B1342289 Get Quote

An In-Depth Technical Guide to 4-(2-Chlorophenyl)butan-2-one: Synthesis, Characterization,

and Reactivity

Introduction
4-(2-Chlorophenyl)butan-2-one is a substituted aromatic ketone of significant interest to the

chemical and pharmaceutical research communities. Its structural framework, featuring a

reactive carbonyl group and a substituted phenyl ring, renders it a versatile intermediate for the

synthesis of more complex molecular architectures. This guide, intended for researchers,

chemists, and professionals in drug development, provides a comprehensive overview of 4-(2-
Chlorophenyl)butan-2-one, delving into its chemical properties, reliable synthetic routes,

rigorous characterization methodologies, and key chemical transformations. The content herein

is structured to provide not just procedural details but also the underlying scientific rationale,

ensuring a thorough understanding of the compound's chemistry.

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to

its application in a laboratory setting. 4-(2-Chlorophenyl)butan-2-one is systematically

identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-(2-
chlorophenyl)butan-2-one.[1] Its unique Chemical Abstracts Service (CAS) registry number is

3506-72-7.[1]
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The molecular structure consists of a butan-2-one backbone where the terminal carbon is

attached to a benzene ring substituted with a chlorine atom at the ortho (position 2) position.

Structural Formula
Caption: 2D Structural Formula of 4-(2-Chlorophenyl)butan-2-one.

The key physicochemical properties of 4-(2-Chlorophenyl)butan-2-one are summarized in the

table below. These computed properties are essential for planning reactions, purification

procedures, and analytical methods.[1]

Property Value Source

Molecular Formula C₁₀H₁₁ClO PubChem[1]

Molecular Weight 182.64 g/mol PubChem[1]

IUPAC Name 4-(2-chlorophenyl)butan-2-one PubChem[1]

CAS Number 3506-72-7 PubChem[1]

XLogP3 2.5 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Synthesis of 4-(2-Chlorophenyl)butan-2-one
The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts

acylation being a classic and highly effective method.[2][3][4] This approach allows for the

direct introduction of an acyl group onto an aromatic ring. For the synthesis of 4-(2-
Chlorophenyl)butan-2-one, a logical and efficient pathway involves a two-step sequence:

Friedel-Crafts acylation followed by a selective reduction.
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Chlorobenzene + 
4-Chlorobutanoyl Chloride

Step 1: Friedel-Crafts Acylation
(Lewis Acid Catalyst, e.g., AlCl₃)

Intermediate:
4-Chloro-1-(2-chlorophenyl)butan-1-one

Forms C-C bond Step 2: Reductive Dehalogenation
(e.g., Zn/HCl or Catalytic Hydrogenation)

Final Product:
4-(2-Chlorophenyl)butan-2-one

Selectively removes Cl

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-(2-Chlorophenyl)butan-2-one.

Step 1: Friedel-Crafts Acylation of Chlorobenzene
The initial step involves the reaction of chlorobenzene with 4-chlorobutanoyl chloride in the

presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction: Chlorobenzene + 4-Chlorobutanoyl Chloride → 4-Chloro-1-(2/4-

chlorophenyl)butan-1-one

Causality of Reagent Selection:

Chlorobenzene: Serves as the aromatic substrate. The chlorine atom is an ortho-, para-

directing deactivator. Therefore, the acylation will primarily occur at the para position due

to less steric hindrance, with a smaller amount of the ortho-substituted product.

4-Chlorobutanoyl Chloride: This is the acylating agent. It provides the four-carbon chain

with a reactive acyl chloride group for the electrophilic substitution and a terminal chlorine

atom for subsequent modification.

Aluminum Chloride (AlCl₃): This strong Lewis acid is crucial for activating the acyl chloride.

It coordinates with the chlorine of the acyl chloride, generating a highly electrophilic

acylium ion (or a polarized complex), which is then attacked by the electron-rich aromatic

ring.[3]

Experimental Protocol:

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a

reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride

(1.1 eq) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1342289?utm_src=pdf-body-img
https://www.benchchem.com/product/b1342289?utm_src=pdf-body
https://www.chemistrysteps.com/friedel-crafts-acylation-eas/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the suspension to 0°C in an ice bath.

Add chlorobenzene (1.0 eq) to the flask.

Slowly add 4-chlorobutanoyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60

minutes, maintaining the temperature below 5°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours, monitoring the reaction progress by TLC.

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice

containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes

and separates the organic and aqueous layers.

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and

brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude product, which will be a

mixture of ortho and para isomers. The para isomer is typically the major product and can be

separated by column chromatography or recrystallization.

Step 2: Reduction of the Aryl Ketone
The product from the Friedel-Crafts acylation is an aryl ketone. To obtain the target molecule,

4-(2-Chlorophenyl)butan-2-one, the ketone functional group must be reduced to a methylene

(CH₂) group. The Clemmensen and Wolff-Kishner reductions are two classical methods for this

transformation.[5][6][7][8]

Clemmensen Reduction (Acidic Conditions): This method uses zinc amalgam (Zn(Hg)) and

concentrated hydrochloric acid to reduce the ketone.[7][9] It is particularly effective for aryl-

alkyl ketones that are stable in strong acid.[8]

Wolff-Kishner Reduction (Basic Conditions): This reaction involves the formation of a

hydrazone by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong

base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[5][10]

[11][12] This method is suitable for substrates that are sensitive to acid.
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Choice of Method: Since the substrate contains a chlorine substituent on the aromatic ring

which is stable to both acidic and basic conditions, either method could be employed. The

Clemmensen reduction is often preferred for its operational simplicity when applicable.

Experimental Protocol (Clemmensen Reduction):

In a round-bottom flask fitted with a reflux condenser, place the 1-(2-chlorophenyl)butan-1-

one (1.0 eq) obtained from the previous step.

Add amalgamated zinc, prepared by treating zinc granules with a mercuric chloride solution.

Add concentrated hydrochloric acid and a co-solvent like toluene.

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of HCl

may be required during the reaction.

Monitor the disappearance of the starting material by TLC.

After the reaction is complete, cool the mixture, and separate the organic layer.

Extract the aqueous layer with toluene or diethyl ether.

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium

sulfate.

Purify the product by vacuum distillation or column chromatography to obtain pure 4-(2-

chlorophenyl)butane.

Note: The above synthesis yields the alkane. To obtain the target ketone 4-(2-
Chlorophenyl)butan-2-one, a different synthetic strategy is required. A more direct synthesis

is outlined below.

Alternative and More Direct Synthesis: Acetoacetic Ester
Synthesis
A more direct and reliable method to synthesize the target compound is via the acetoacetic

ester synthesis, which allows for the controlled formation of ketones.
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Ethyl Acetoacetate + 
2-Chlorobenzyl Chloride

Step 1: Alkylation
(Base, e.g., NaOEt)

Intermediate:
Ethyl 2-(2-chlorobenzyl)-3-oxobutanoate

Forms C-C bond Step 2: Hydrolysis & Decarboxylation
(Aq. Acid or Base, then Heat)

Final Product:
4-(2-Chlorophenyl)butan-2-one

Removes ester group

Click to download full resolution via product page

Caption: Acetoacetic ester synthesis workflow for 4-(2-Chlorophenyl)butan-2-one.

Experimental Protocol:

Enolate Formation: Dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh

solution of sodium ethoxide. To this solution, add ethyl acetoacetate (1.0 eq) dropwise at

room temperature to form the sodium enolate.

Alkylation: Add 2-chlorobenzyl chloride (1.0 eq) to the enolate solution and heat the mixture

to reflux for 2-3 hours until the alkylation is complete (monitored by TLC).

Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under

reduced pressure. Add an aqueous solution of sodium hydroxide and reflux to hydrolyze the

ester. Afterward, carefully acidify the mixture with dilute sulfuric acid and heat gently. Carbon

dioxide will evolve as the β-keto acid decarboxylates to form the desired ketone.

Workup and Purification: After cooling, extract the product with diethyl ether. Wash the

organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the

solvent. The crude product can then be purified by vacuum distillation to yield pure 4-(2-
Chlorophenyl)butan-2-one.

Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized 4-(2-Chlorophenyl)butan-2-one is

achieved through a combination of spectroscopic techniques. Each method provides unique

information about the molecule's structure.
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Technique Expected Observations

¹H NMR

- A singlet around δ 2.1-2.2 ppm (3H) for the

methyl protons (CH₃) adjacent to the carbonyl. -

Two triplets around δ 2.8-3.1 ppm (4H total),

corresponding to the two methylene groups

(CH₂-CH₂), showing coupling to each other. - A

multiplet in the aromatic region (δ 7.1-7.4 ppm)

for the four protons on the substituted benzene

ring.

¹³C NMR

- A peak at δ > 200 ppm for the ketone carbonyl

carbon. - A peak around δ 30 ppm for the methyl

carbon. - Peaks for the two methylene carbons

in the δ 30-50 ppm range. - Multiple peaks in the

aromatic region (δ 125-140 ppm), including the

carbon bearing the chlorine atom.

IR Spectroscopy

- A strong, sharp absorption band around 1715

cm⁻¹ characteristic of the C=O stretch of a

ketone. - C-H stretching vibrations for the

aromatic ring just above 3000 cm⁻¹ and for the

aliphatic chain just below 3000 cm⁻¹. - C=C

stretching bands in the 1450-1600 cm⁻¹ region

for the aromatic ring. - A C-Cl stretching band in

the fingerprint region.

Mass Spectrometry

- A molecular ion peak (M⁺) at m/z 182 and an

M+2 peak at m/z 184 with an approximate

intensity ratio of 3:1, which is characteristic of

the presence of one chlorine atom. - A

prominent fragment from McLafferty

rearrangement and alpha-cleavage, such as a

peak at m/z 43 ([CH₃CO]⁺).

Reactivity and Synthetic Applications
The presence of both a ketone and a chlorinated aromatic ring makes 4-(2-
Chlorophenyl)butan-2-one a useful building block for further chemical modifications.
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Reduction of the Carbonyl Group
The ketone can be selectively reduced to either a secondary alcohol or completely

deoxygenated to a methylene group.

4-(2-Chlorophenyl)butan-2-one

4-(2-Chlorophenyl)butan-2-ol
(Secondary Alcohol)

NaBH₄ or LiAlH₄

(Reduction to Alcohol)

1-Chloro-2-butylbenzene
(Alkane)

Wolff-Kishner or Clemmensen
(Reduction to Alkane)

Click to download full resolution via product page

Caption: Key reduction pathways of 4-(2-Chlorophenyl)butan-2-one.

Reduction to an Alcohol: Treatment with mild reducing agents like sodium borohydride

(NaBH₄) in methanol or ethanol will selectively reduce the ketone to the corresponding

secondary alcohol, 4-(2-chlorophenyl)butan-2-ol. This reaction is typically fast, high-yielding,

and conducted at room temperature.

Reduction to an Alkane: As previously discussed, the Wolff-Kishner or Clemmensen

reduction can be used to completely remove the carbonyl oxygen, yielding 1-chloro-2-

butylbenzene.[13] This transformation is valuable for synthesizing alkylbenzenes from

Friedel-Crafts acylation products, avoiding the carbocation rearrangements that can occur

during direct Friedel-Crafts alkylation.

Applications in Drug Development
While specific, large-scale applications of 4-(2-Chlorophenyl)butan-2-one are not extensively

documented in mainstream literature, its structural motif is present in various pharmacologically

active molecules. Arylbutanone scaffolds are precursors to compounds like Haloperidol, a

butyrophenone antipsychotic, although Haloperidol itself contains a 4-chlorophenyl group

attached to a different position of the butane chain.[14] Nevertheless, intermediates like 4-(2-
Chlorophenyl)butan-2-one are valuable starting materials for creating libraries of novel
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compounds for screening in drug discovery programs, particularly in neuroscience and

oncology.

Safety and Handling
While specific toxicity data for 4-(2-Chlorophenyl)butan-2-one is limited, it should be handled

with the care appropriate for a laboratory chemical. Structurally related compounds, such as 4-

(4-chlorophenyl)butan-2-one, are classified with GHS hazard statements indicating they may

cause skin and eye irritation, and respiratory irritation.[15]

GHS Hazard Statements (for related compounds): H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[15]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety glasses or goggles, and a lab coat when handling this compound.

Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of

vapors. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.

Conclusion
4-(2-Chlorophenyl)butan-2-one is a valuable synthetic intermediate with a rich chemistry

defined by its ketone and substituted aromatic functionalities. Its synthesis, primarily achieved

through methods like the acetoacetic ester synthesis, is well within the capabilities of a

standard organic chemistry laboratory. Rigorous characterization using modern spectroscopic

methods is essential to ensure its identity and purity. The compound's reactivity, particularly at

the carbonyl group, opens up pathways to a variety of other molecules, making it a useful tool

for medicinal chemists and researchers in the broader chemical sciences. Proper safety

precautions are essential when handling this and any laboratory chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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